5-Bromo-2-chloro-4-hydroxy-benzoic acid
Overview
Description
5-Bromo-2-chloro-4-hydroxy-benzoic acid is an organic compound with the molecular formula C7H4BrClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) in the human body . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein is a therapeutic strategy for treating diabetes .
Mode of Action
This compound interacts with SGLT2 and inhibits its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in urine . As a result, blood glucose levels are reduced, which is beneficial for diabetes management .
Biochemical Pathways
The compound’s action on SGLT2 affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, which is the desired downstream effect for the treatment of diabetes .
Result of Action
The primary result of the compound’s action is the reduction of blood glucose levels . By inhibiting the function of SGLT2, the compound prevents glucose reabsorption, leading to increased glucose excretion in the urine and decreased blood glucose levels . This is particularly beneficial for individuals with diabetes, as managing blood glucose levels is a key aspect of the disease’s treatment .
Preparation Methods
The synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid can be achieved through several synthetic routes. One common method involves the bromination and chlorination of 4-hydroxybenzoic acid. The process typically includes the following steps:
Bromination: 4-hydroxybenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
5-Bromo-2-chloro-4-hydroxy-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 5-bromo-2-chloro-4-oxo-benzoic acid .
Scientific Research Applications
5-Bromo-2-chloro-4-hydroxy-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-Bromo-2-chloro-4-hydroxy-benzoic acid can be compared with other similar compounds, such as:
5-Bromo-2-chloro-4-methoxy-benzoic acid: This compound has a methoxy group instead of a hydroxyl group.
5-Bromo-2-chloro-benzoic acid: Lacking the hydroxyl group, this compound has different chemical properties and reactivity.
4-Hydroxy-benzoic acid: This compound lacks the bromine and chlorine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and hydroxyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-bromo-2-chloro-4-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFURCEMHMDXJAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284342 | |
Record name | 5-Bromo-2-chloro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791137-26-3 | |
Record name | 5-Bromo-2-chloro-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791137-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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